3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Description
The compound 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a propanamide derivative featuring a thiazole core substituted with a 2,5-dichlorophenyl group and a benzenesulfonyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-15(20)14(10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELXISGYDWCKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis , a widely employed method for constructing thiazole rings.
Reaction Scheme :
$$
\text{Thiourea} + \alpha\text{-Bromo-2,5-dichloroacetophenone} \xrightarrow{\text{EtOH, reflux}} \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine}
$$
Procedure :
- Thiourea (1.0 equiv) and α-bromo-2,5-dichloroacetophenone (1.1 equiv) are refluxed in ethanol for 12–24 hours.
- The reaction mixture is cooled, and the precipitated product is filtered and washed with cold ethanol.
- Purification via recrystallization from ethanol/water (3:1) yields the thiazol-2-amine as a pale-yellow solid.
Key Parameters :
Alternative Routes: Cyclocondensation
For substrates sensitive to harsh conditions, cyclocondensation using Lawesson’s reagent or polyphosphoric acid (PPA) may be employed.
Example :
$$
\text{2,5-Dichlorophenyl thiourea} \xrightarrow{\text{PPA, 120°C}} \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine}
$$
Advantages :
- Higher functional group tolerance
- Reduced side reactions
Synthesis of 3-(Benzenesulfonyl)Propanoic Acid
Sulfonylation of Propanoic Acid
The benzenesulfonyl group is introduced via sulfonylation of β-chloropropanoic acid:
Reaction Scheme :
$$
\text{β-Chloropropanoic acid} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{NaOH, H₂O}} \text{3-(Benzenesulfonyl)propanoic acid}
$$
Procedure :
- β-Chloropropanoic acid (1.0 equiv) is dissolved in aqueous NaOH (10%).
- Benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0–5°C.
- The mixture is stirred for 4 hours, acidified with HCl, and extracted with ethyl acetate.
- The organic layer is dried (Na₂SO₄) and concentrated to afford the sulfonylated acid.
Yield : ~80% (based on PubChem data for analogous sulfonamides).
Amide Bond Formation
Activation of 3-(Benzenesulfonyl)Propanoic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):
$$
\text{3-(Benzenesulfonyl)propanoic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{3-(Benzenesulfonyl)propanoyl chloride}
$$
Conditions :
Coupling with Thiazol-2-Amine
The final amidation is performed under Schotten-Baumann conditions:
Reaction Scheme :
$$
\text{3-(Benzenesulfonyl)propanoyl chloride} + \text{4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target Compound}
$$
Procedure :
- The acid chloride (1.1 equiv) in diethyl ether is added to a stirred solution of thiazol-2-amine (1.0 equiv) in 10% NaOH.
- The mixture is stirred at room temperature for 3 hours.
- The product is extracted with ethyl acetate, dried, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Yield : 60–70%
Optimization and Challenges
Solvent and Base Selection
Byproduct Mitigation
- Thiazole Hydrolysis : Minimized by avoiding prolonged exposure to strong acids/bases.
- Sulfonamide Oxidation : Additives like BHT (butylated hydroxytoluene) prevent radical degradation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Thiazole-Containing Propanoic Acid Derivatives ()
Several structurally related compounds in share the thiazole-propanamide backbone but differ in substituents and functional groups:
| Compound ID | Substituents on Thiazole | Functional Group | Melting Point (°C) | Yield (%) | Key Spectroscopic Features (IR/NMR) |
|---|---|---|---|---|---|
| 3g | 4-Nitrophenyl | Propanoic Acid | 136–137 | 79 | Nitro (IR: ~1520 cm⁻¹), NH (NMR: δ 10.2 ppm) |
| 3h | 3,4-Dichlorophenyl | Propanoic Acid | 114–115 | 84 | C-Cl (IR: ~750 cm⁻¹), aromatic protons (δ 7.3) |
| 3i | 4-Bromophenyl | Propanoic Acid | 127–128 | 76 | C-Br (IR: ~600 cm⁻¹), NH (δ 10.5 ppm) |
| 3j | Naphthalen-2-yl | Propanoic Acid | 121–122 | 84 | Naphthyl protons (δ 7.8–8.3 ppm) |
| 3k | 2-Oxo-2H-chromen-3-yl | Propanoic Acid | 164–165 | 86 | C=O (IR: ~1700 cm⁻¹), coumarin ring (δ 6.5–8.0) |
Key Differences :
- The target compound replaces the propanoic acid group with a benzenesulfonyl-propanamide chain, likely enhancing lipophilicity and altering hydrogen-bonding capacity compared to acidic analogs .
- The 2,5-dichlorophenyl substituent on the thiazole ring contrasts with nitrophenyl or bromophenyl groups in 3g–3i, which may affect electronic effects (e.g., electron-withdrawing vs. halogenated aromatic interactions).
Heterocyclic Variants ( and )
- Pyrazole/Pyrrole Derivatives (): Compounds 18 and 19 feature pyrazole or pyrrole rings instead of thiazole. For example, compound 19 contains a pyrrole moiety with CH₃ groups resonating at δ 10.91 ppm in ¹³C-NMR .
- Thiazole-Triazole Hybrid () : A triazole-thiazole derivative with a pKa of 2.53 and solubility influenced by hydroxy groups. The target compound’s benzenesulfonyl group may confer greater acidity or stability in aqueous environments .
Propanamide-Based Agrochemicals ()
Simpler propanamide derivatives like propanil (N-(3,4-dichlorophenyl)propanamide) are used as herbicides. The target compound’s additional thiazole and benzenesulfonyl groups likely enhance structural complexity and selectivity compared to these agrochemicals .
Physicochemical Properties
- Solubility and Acidity : The thiazole-triazole hybrid in has a pKa of 2.53, whereas the benzenesulfonyl group in the target compound may lower its pKa further, enhancing solubility in basic media .
- Melting Points: Thiazole-propanoic acid analogs melt between 114–165°C, suggesting that the target compound’s melting point may fall within this range, influenced by its sulfonyl group .
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